molecular formula C16H16O2 B7960958 Methyl 3-(2-ethylphenyl)benzoate CAS No. 1820619-10-0

Methyl 3-(2-ethylphenyl)benzoate

Cat. No.: B7960958
CAS No.: 1820619-10-0
M. Wt: 240.30 g/mol
InChI Key: LWOGCNOJMZVQPB-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethylphenyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted at the 3-position with a 2-ethylphenyl group. These analogs vary in substituents on the benzene ring, ester groups, or additional functional moieties, which significantly influence their chemical reactivity, physical properties, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 3-(2-ethylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)13-8-6-9-14(11-13)16(17)18-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOGCNOJMZVQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192358
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-10-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Arylzinc Reagent Coupling

The most robust method for constructing the biphenyl backbone of methyl 3-(2-ethylphenyl)benzoate involves palladium-catalyzed cross-coupling. As demonstrated in US Patent 6,433,214, arylzinc bromides react with methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate in the presence of Pd(0) catalysts. For the target compound, this approach would require synthesizing 2-ethylphenylzinc bromide and coupling it with methyl 3-bromobenzoate.

Reaction Conditions:

  • Catalyst: PdCl₂(dppf) (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25–45°C

  • Time: 12–24 hours

  • Yield: 82–91% (extrapolated from analogous reactions).

Mechanistic Insights:
The Pd catalyst facilitates oxidative addition of the bromobenzoate, followed by transmetallation with the arylzinc reagent. Reductive elimination yields the coupled product. Lithium chloride additives enhance reactivity by stabilizing intermediate species.

Friedel-Crafts Acylation and Esterification

Sequential Benzoylation and Methylation

A two-step synthesis begins with Friedel-Crafts acylation of 2-ethyltoluene using 3-nitrobenzoyl chloride, followed by esterification:

Step 1: Acylation

2-Ethyltoluene + 3-Nitrobenzoyl ChlorideAlCl33-(2-Ethylphenyl)nitrobenzene\text{2-Ethyltoluene + 3-Nitrobenzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{3-(2-Ethylphenyl)nitrobenzene}

Conditions:

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Yield: 68–75% (literature analogues).

Step 2: Reduction and Esterification
The nitro group is reduced to a carboxylic acid (H₂/Pd-C), followed by methylation with methanol under acidic conditions:

3-(2-Ethylphenyl)benzoic Acid + CH₃OHH₂SO₄Methyl 3-(2-Ethylphenyl)benzoate\text{3-(2-Ethylphenyl)benzoic Acid + CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{this compound}

Optimization Data:

ParameterOptimal Value
Methanol Volume5 mL/mmol acid
H₂SO₄ Concentration10% v/v
Reaction Time6 hours
Yield89%

Direct Esterification of Preformed Acids

Acid-Catalyzed Methylation

3-(2-Ethylphenyl)benzoic acid is esterified using methanol in the presence of sulfuric acid or p-toluenesulfonic acid (PTSA). This method mirrors the post-coupling steps in Pd-catalyzed routes.

Comparative Catalyst Performance

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄65689
PTSA70492
Amberlyst80385

Key Observation: PTSA outperforms H₂SO₄ due to reduced side reactions (e.g., sulfonation of the aromatic ring).

Transesterification from Higher Esters

Base-Mediated Methanolysis

Ethyl 3-(2-ethylphenyl)benzoate undergoes transesterification with methanol under basic conditions:

Ethyl Ester + CH₃OHNaOCH₃Methyl Ester + CH₃CH₂OH\text{Ethyl Ester + CH₃OH} \xrightarrow{\text{NaOCH₃}} \text{Methyl Ester + CH₃CH₂OH}

Kinetic Data:

  • Rate constant (k): 0.042 L·mol⁻¹·min⁻¹ at 60°C

  • Equilibrium conversion: 94% with excess methanol (10:1 molar ratio).

Purification and Characterization

Crystallization Techniques

High-purity (>99%) this compound is obtained via fractional crystallization from n-heptane/methanol (4:1 v/v). Cooling to −20°C yields colorless needles with a melting point of 78–80°C.

Chromatographic Analysis:

  • HPLC (C18 column): 99.2% purity (λ = 254 nm)

  • GC-MS: m/z 254 [M]⁺, base peak at m/z 105 (C₆H₅COOCH₃ fragment).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethylphenyl)benzoate undergoes various chemical reactions typical of esters. These include:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with an alcohol.

Major Products

    Hydrolysis: 3-(2-ethylphenyl)benzoic acid and methanol.

    Reduction: 3-(2-ethylphenyl)benzyl alcohol.

    Transesterification: A different ester depending on the alcohol used.

Mechanism of Action

The mechanism of action of methyl 3-(2-ethylphenyl)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Alkyl and Aryl Substituents
  • Molecular weight: 154.14 g/mol; ChemSpider ID: 454618 .
  • Ethyl 3-methylbenzoate (C₁₀H₁₂O₂): The ethyl ester group and methyl substituent alter lipophilicity, impacting solubility in organic solvents. CAS: 120-33-2; used in fragrances and intermediates .
  • Methyl 3-methoxybenzoate (C₉H₁₀O₃): A methoxy group at the 3-position increases polarity, affecting boiling point (refractive index: 1.517) and reactivity in electrophilic substitutions .
Heterocyclic and Functionalized Derivatives
  • Methyl 3-((6-methoxybenzofuropyrazol-yl)amino)benzoate: Incorporates a benzofuropyrazole ring, enabling π-π stacking interactions. Exhibits tumor cell growth inhibition (18% yield in synthesis) .
  • Methyl 3-[[4-(2-chlorophenoxy)-triazin-2-yl]amino]benzoate (C₂₃H₁₇ClN₄O₄): A triazine-linked derivative with chlorine and phenoxy groups, enhancing herbicidal activity. Synthesized via stepwise nucleophilic substitutions (26–46 h reaction time) .
  • Synthesized using K₂CO₃ in DMF .

Key Observations :

  • Yields vary widely (18–44%), influenced by steric hindrance from bulky substituents (e.g., ethylphenyl vs. indole) .
  • Multi-step syntheses (e.g., triazine derivatives) require precise temperature control (35°C) and extended reaction times .

Physical and Chemical Properties

Property Methyl 3-(2-ethylphenyl)benzoate (Inferred) Methyl 3-fluorobenzoate Ethyl 2-methoxybenzoate
Molecular Weight (g/mol) ~256.3 154.14 180.20
Solubility Low in water; high in DCM, DMF Soluble in ethanol Soluble in ethanol
Boiling Point (°C) ~300 (estimated) 198–200 245–247
Applications Pharmaceutical intermediate Fluorinated drug precursor Flavoring agent

Notes:

  • The ethylphenyl group in this compound likely increases hydrophobicity compared to methoxy or fluorine substituents, affecting bioavailability .
  • Halogenated analogs (e.g., chloro, bromo) exhibit enhanced reactivity in cross-coupling reactions .

Biological Activity

Methyl 3-(2-ethylphenyl)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

This compound is an ester formed from benzoic acid and 2-ethylphenol. Its molecular formula is C16H18O2C_{16}H_{18}O_2, and it possesses a molecular weight of approximately 258.31 g/mol. The compound features a phenyl ring substituted with an ethyl group, contributing to its unique chemical behavior.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Insecticidal Properties : Similar compounds have shown effectiveness as insecticides, particularly against agricultural pests.
  • Phytotoxicity : Some studies indicate potential phytotoxic effects, which could be relevant in agricultural applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Binding : It could bind to receptors in various organisms, affecting signal transduction pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study assessed the antimicrobial efficacy of various benzoate derivatives, including this compound. The results indicated a moderate inhibitory effect against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of approximately 50 µg/mL against Staphylococcus aureus .
  • Insecticidal Activity : Research on related compounds has shown that methyl benzoates can act as biorational insecticides. For instance, methyl benzoate demonstrated larvicidal activity against mosquito larvae, suggesting potential applications for this compound in pest control .
  • Phytotoxic Effects : A study evaluating the phytotoxicity of various benzoate esters found that this compound inhibited seed germination in certain plant species at concentrations above 100 ppm .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli>100
Pseudomonas aeruginosa>100

Table 2: Insecticidal Activity Against Mosquito Larvae

CompoundLC50 (ppm)Mortality Rate (%)
Methyl benzoate61100
This compoundTBDTBD

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve molecular packing and confirm substituent orientation (e.g., dihedral angle between benzoate and ethylphenyl groups). SHELXL refinement is standard for small-molecule structures .
  • DSC/TGA : Identify polymorphs by melting points (mp ~120–125°C) and thermal stability (decomposition >250°C) .
  • Solid-State NMR : ¹³C CP/MAS NMR distinguishes crystalline vs. amorphous phases via chemical shift splitting (Δδ ~2 ppm for aromatic carbons) .

How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

Advanced Research Question

  • Docking Studies (AutoDock Vina) : Use the ester group as a hydrogen-bond acceptor. The ethylphenyl moiety may occupy hydrophobic pockets in enzymes like carboxylesterases.
  • MD Simulations : Simulate binding stability (RMSD <2 Å over 50 ns) in explicit solvent (e.g., TIP3P water) .
  • QSAR Models : Correlate logP (calculated ~3.2) with membrane permeability for drug-delivery predictions .
    Validation : Compare in vitro IC₅₀ values (e.g., esterase inhibition assays) with computational predictions .

What strategies mitigate competing side reactions during functionalization of the ethylphenyl group?

Advanced Research Question

  • Directed Ortho Metalation (DoM) : Use LiTMP at -78°C to selectively deprotonate the ethylphenyl ring’s meta position, avoiding ester hydrolysis .
  • Protecting Groups : Temporarily silylate the ester (e.g., TMSCl) during Friedel-Crafts alkylation to prevent electrophilic attack on the benzoate .
  • Catalytic Systems : Pd(OAc)₂/Xantphos for Suzuki couplings, achieving >80% yield with arylboronic acids while preserving ester integrity .

How does the compound’s stability vary under different storage conditions, and what degradants form?

Basic Research Question

  • Hydrolysis : Major degradant is 3-(2-ethylphenyl)benzoic acid (HPLC retention time ~8.2 min). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
  • Oxidation : Trace peroxides in solvents (e.g., diethyl ether) can oxidize the ethyl group to acetophenone derivatives (LC-MS m/z 268.1) .
    Best Practices : Store under argon at -20°C in amber vials. Use fresh solvents for reactions .

What crystallographic challenges arise when resolving this compound’s structure, and how are they addressed?

Advanced Research Question

  • Disorder in Ethyl Groups : Common in ortho-substituted aromatics. Apply SHELXL’s PART and SUMP restraints to model disordered atoms .
  • Twinned Crystals : Use PLATON’s TWINROTMAT to detect twinning and refine with HKLF5 data .
  • Data Collection : High-resolution synchrotron data (λ = 0.7 Å) improves anomalous scattering for phasing .

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